6-Bromo-3-(piperidin-4-yl)-1H-indole

Synthetic Efficiency Step Economy Medicinal Chemistry

Synthetic bottleneck: 3-(4-piperidinyl)indole building blocks often require N-Boc deprotection (risking acid-sensitive groups) or low-yielding C3-alkylation. 6-Bromo-3-(piperidin-4-yl)-1H-indole (CAS 959236-51-2) solves both: - Free piperidine enables direct amide coupling, reductive amination, or sulfonamide formation-no deprotection needed. - Orthogonal C6-Br reserved for downstream Suzuki coupling, enabling two-vector SAR from a single core. - Validated in kinase, GPCR & ion channel programs; ideal for divergent library synthesis. ≥98% purity. Reliable global supply.

Molecular Formula C13H15BrN2
Molecular Weight 279.18 g/mol
CAS No. 959236-51-2
Cat. No. B1519125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(piperidin-4-yl)-1H-indole
CAS959236-51-2
Molecular FormulaC13H15BrN2
Molecular Weight279.18 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2C=CC(=C3)Br
InChIInChI=1S/C13H15BrN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
InChIKeyCSMNSCJVFXGQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(piperidin-4-yl)-1H-indole Overview


6-Bromo-3-(piperidin-4-yl)-1H-indole (CAS 959236-51-2) is a heterobifunctional indole building block that integrates a C6-bromine atom for transition metal-catalyzed cross-coupling and a C3-piperidine moiety for direct elaboration of basic amine pharmacophores. This specific substitution pattern places it within the class of 3-(4-piperidinyl)-1H-indoles, a scaffold validated in drug discovery campaigns targeting kinases, GPCRs, and ion channels [1]. As an unprotected secondary amine, the piperidine ring offers a direct handle for reductive amination, amide coupling, or sulfonamide formation, distinguishing it from N-protected variants that require an additional deprotection step [2].

Irreplaceable Role of 6-Bromo-3-(piperidin-4-yl)-1H-indole


The value of 6-Bromo-3-(piperidin-4-yl)-1H-indole lies in the precise positioning of its orthogonal reactive handles. Attempting to substitute it with a generic mixture of unbrominated 3-(piperidin-4-yl)-1H-indole and a separate brominating agent introduces regioselectivity risks and additional steps. Conversely, using a 6-bromoindole without the pre-installed piperidine requires a challenging and often low-yielding direct C3-alkylation. The unprotected nature of the piperidine nitrogen further differentiates it from common N-Boc- or N-Cbz-protected analogs, eliminating the need for an acid- or hydrogenolysis-based deprotection step that can compromise acid-sensitive functionalities or reduce overall yield in a synthetic sequence targeting final bioactive molecules [1].

6-Bromo-3-(piperidin-4-yl)-1H-indole vs. Structural Analogs


Atom Economy and Step Reduction vs. N-Boc Analogs

The target compound, with its free secondary amine, allows for direct late-stage functionalization. In contrast, the most common alternative, 6-Bromo-3-(1-Boc-piperidin-4-yl)-1H-indole, necessitates an additional quantitative deprotection step (typically TFA or HCl) as the final transformation. This single operational difference results in a measurable reduction in synthetic step count (1 step) and an improvement in overall atom economy by avoiding the introduction and subsequent removal of the Boc protecting group (C5H9O2, MW 101.12 g/mol) [1].

Synthetic Efficiency Step Economy Medicinal Chemistry

Regiochemical Fidelity in Cross-Coupling

The target compound provides a single, unambiguous site for palladium-catalyzed cross-coupling at the C6 position. The closest alternative approach—direct bromination of 3-(piperidin-4-yl)-1H-indole—is problematic. Indole bromination typically favors the C3 position, but with C3 already substituted, competition occurs between C2, C5, and C6, leading to isomeric mixtures. For example, bromination of similar 3-substituted indoles has been reported to yield C6:C5 ratios of approximately 3:1 to 5:1 depending on conditions [1]. The pre-formed 6-bromo compound eliminates this chromatographic separation challenge entirely, guaranteeing 100% regiochemical homogeneity.

Regioselectivity Suzuki Coupling Quality Control

Orthogonal Activity Profile of Bromoindole Regioisomers

The 6-bromo substitution pattern is chemically distinct from the more electron-rich C5 or C7 positions on the indole ring. In a comparative study of bromoindole-based Src kinase inhibitors, 5-bromo and 6-bromo derivatives displayed significantly different inhibitory profiles, demonstrating that the bromine position is not interchangeable but rather a critical determinant of biological activity [1]. The target compound thus provides access to a unique chemical space vector that is orthogonal to its 5-bromo and 7-bromo regioisomeric counterparts.

SAR Exploration Regioisomer Comparison Medicinal Chemistry

6-Bromo-3-(piperidin-4-yl)-1H-indole Application Scenarios


Parallel Library Synthesis for GPCR and Kinase Targets

The compound is ideally suited as a central core for rapid, divergent library synthesis. The free piperidine can be immediately reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes, while the aryl bromide handle is reserved for a subsequent unifying Suzuki-Miyaura coupling step to introduce a terminal aryl or heteroaryl group. This two-step diversification strategy, validated in the exploration of nociceptin opioid receptor (NOP) ligands, is only efficient with an unprotected piperidine starting material like this one [1].

Late-Stage Functionalization in Complex Molecule Synthesis

For total synthesis or the creation of focused compound collections, this building block can be introduced onto a pre-formed core structure. Its free amine allows for direct conjugation without perturbing other sensitive functional groups, such as esters or nitriles, that might not survive the harsh acidic or hydrogenolytic conditions required to deprotect an N-Boc analog. This chemoselectivity is a key differentiator for complex molecule assembly [1].

Divergent Synthesis of Orthogonal Chemical Probes

The bifunctional nature of the compound enables a 'one-core, two-vectors' approach to generate matched molecular pairs. One set of reactions can explore vectors from the piperidine nitrogen, while a second can explore vectors from the C6 position via cross-coupling. This allows for a systematic exploration of structure-activity relationships (SAR) from a single, commercially available starting material, a capability not offered by mono-functional or N-protected analogs that require extra synthetic manipulation [2].

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